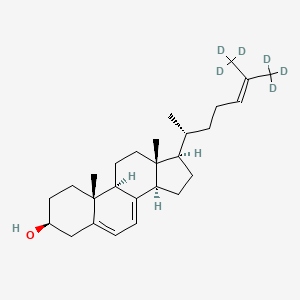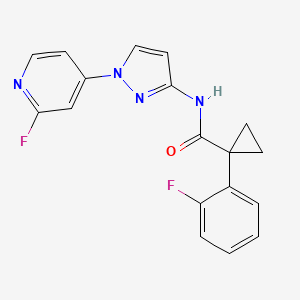
Elovl1-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Elovl1-IN-1 is a chemical compound known for its inhibitory effects on the enzyme elongation of very long chain fatty acids protein 1 (ELOVL1). This enzyme is crucial in the biosynthesis of very long chain fatty acids, which are essential components of various cellular processes, including lipid metabolism, membrane structure, and cell signaling .
Vorbereitungsmethoden
The synthesis of Elovl1-IN-1 involves several steps, including the preparation of intermediate compounds and the final product. The specific synthetic routes and reaction conditions are proprietary and detailed in patents and scientific literature. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Elovl1-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Elovl1-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of ELOVL1 and its effects on fatty acid elongation. In biology, it is used to investigate the role of very long chain fatty acids in cellular processes. In medicine, this compound is being explored as a potential therapeutic agent for diseases related to fatty acid metabolism, such as adrenoleukodystrophy. In industry, it is used in the development of new drugs and therapeutic strategies .
Wirkmechanismus
Elovl1-IN-1 exerts its effects by inhibiting the activity of ELOVL1, thereby reducing the levels of very long chain fatty acids. This inhibition disrupts the elongation cycle of fatty acids, which is essential for the synthesis of various lipid species. The molecular targets of this compound include the active site of ELOVL1, where it binds and prevents the enzyme from catalyzing the elongation reaction .
Vergleich Mit ähnlichen Verbindungen
Elovl1-IN-1 is unique in its specific inhibition of ELOVL1. Similar compounds include other inhibitors of the ELOVL family, such as inhibitors of ELOVL3 and ELOVL7. These compounds share similar mechanisms of action but differ in their specificity and potency. This compound is particularly effective in reducing the levels of very long chain fatty acids, making it a valuable tool in research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C18H14F2N4O |
|---|---|
Molekulargewicht |
340.3 g/mol |
IUPAC-Name |
1-(2-fluorophenyl)-N-[1-(2-fluoropyridin-4-yl)pyrazol-3-yl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C18H14F2N4O/c19-14-4-2-1-3-13(14)18(7-8-18)17(25)22-16-6-10-24(23-16)12-5-9-21-15(20)11-12/h1-6,9-11H,7-8H2,(H,22,23,25) |
InChI-Schlüssel |
UWMKZOSESQVNAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CC=CC=C2F)C(=O)NC3=NN(C=C3)C4=CC(=NC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


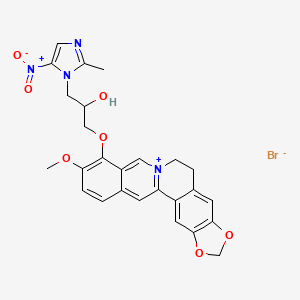
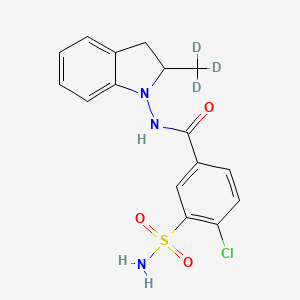
![2-[4-(butanoyloxy)-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl butanoate](/img/structure/B12428735.png)
![Cyclopenta[c]pyran-4-carboxylic acid, 1-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methyl-, methyl ester, [1S-(1alpha,4aalpha,5alpha,7alpha,7aalpha)]-](/img/structure/B12428740.png)
aniline](/img/structure/B12428747.png)
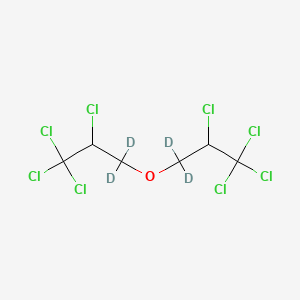
![(4S,6S)-6-methyl-7,7-dioxo-4-(1,1,2,2,2-pentadeuterioethylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B12428779.png)
![methyl (1R,9R,10S,11R,12R)-14-cyclopropyl-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate](/img/structure/B12428787.png)





